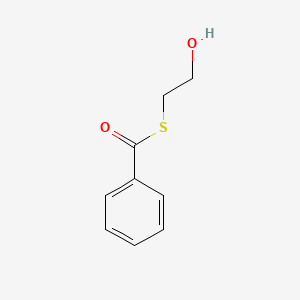

Benzenecarbothioic acid S-(2-hydroxyethyl) ester

Description

Benzenecarbothioic acid S-(2-hydroxyethyl) ester (IUPAC name: this compound) is a sulfur-containing ester derived from benzoic acid, where the hydroxyl (-OH) group is replaced by a thioester linkage (-S-) with a 2-hydroxyethyl substituent. Thioesters like this are critical intermediates in organic synthesis, agrochemicals, and pharmaceuticals due to their reactivity and stability under varied conditions .

Structure

3D Structure

Properties

Molecular Formula |

C9H10O2S |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

S-(2-hydroxyethyl) benzenecarbothioate |

InChI |

InChI=1S/C9H10O2S/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |

InChI Key |

BDVZDPDXDIESQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCCO |

Origin of Product |

United States |

Preparation Methods

One-Pot Two-Step Synthesis Using Sodium Thiosulfate

A notable method involves a one-pot two-step reaction where sodium thiosulfate pentahydrate acts as a sulfur surrogate. This method proceeds via:

- Step 1: Acylation of aryl anhydrides with sodium thiosulfate to generate thioaroylate intermediates in situ.

- Step 2: Subsequent substitution of these intermediates with organic halides, such as 2-hydroxyethyl halides, to form the target thioester.

- Transition metal-free conditions, avoiding toxic catalysts.

- Operational simplicity and mild reaction conditions.

- Yields ranging from 42% to 90%, indicating good efficiency.

- Use of relatively low-toxic and odorless reagents.

- Scalability for large-scale synthesis.

This method is particularly suitable for synthesizing this compound by selecting appropriate aryl anhydrides and 2-hydroxyethyl halides as substrates.

Silica Gel-Promoted Acylation and Alkylation

Another efficient approach uses silica gel as a solid support to promote the acylation and alkylation of aromatic thiols:

- The reaction occurs at room temperature under neutral heterogeneous conditions.

- No bases or Lewis acids are required, simplifying the process.

- Silica gel acts as a reusable promoter, maintaining activity over multiple cycles.

- This method allows the protection of thiols and formation of thioesters like this compound with mild conditions and environmental safety.

This approach is advantageous for its mildness, rapidity, and recyclability of the catalyst, making it suitable for laboratory and industrial applications.

Classical Esterification of Benzenecarbothioic Acid with 2-Hydroxyethyl Halides

Traditional synthetic routes involve:

- Reacting benzenecarbothioic acid (or its derivatives) with 2-hydroxyethyl halides (e.g., 2-chloroethanol or 2-bromoethanol).

- The reaction typically requires a base to neutralize the acid and promote nucleophilic substitution.

- Conditions are optimized to favor ester formation over side reactions.

This method is well-documented in patent literature, where variations in substituents and reaction conditions are explored to improve yield and purity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| One-Pot Two-Step with Sodium Thiosulfate | Sodium thiosulfate, aryl anhydrides, organic halides | Mild, transition metal-free | 42 - 90 | Simple, scalable, low toxicity, odorless | Requires specific substrates |

| Silica Gel-Promoted Acylation | Aromatic thiols, acylating agents, silica gel | Room temperature, neutral | Moderate to high | Reusable catalyst, mild, environmentally safe | May require purification steps |

| Classical Esterification | Benzenecarbothioic acid, 2-hydroxyethyl halides, base | Variable, often reflux | Variable | Straightforward, well-known chemistry | Possible side reactions, harsher conditions |

Detailed Research Findings

Sodium Thiosulfate Method: Liao et al. (2018) demonstrated that sodium thiosulfate pentahydrate can effectively replace more toxic sulfur sources in thioester synthesis. The in situ generation of thioaroylate intermediates allows for efficient coupling with organic halides, including 2-hydroxyethyl derivatives, yielding this compound with good purity and yield.

Silica Gel-Promoted Synthesis: Basu et al. (2010) reported that silica gel surfaces facilitate acylation and alkylation of thiols without the need for bases or Lewis acids. This method is rapid and mild, preserving sensitive functional groups and enabling catalyst recycling, which is beneficial for sustainable synthesis of thioesters.

Patent Literature Insights: Patents describe variations of esterification reactions involving benzenecarbothioic acid derivatives and hydroxyalkyl halides, highlighting the importance of reaction parameters such as temperature, solvent, and base choice to optimize yield and selectivity. These documents also explore structural analogs and substitution patterns to tailor the properties of the final ester.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid S-(2-hydroxyethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Benzenecarbothioic acid S-(2-hydroxyethyl) ester is an ester derivative of benzenecarbothioic acid, characterized by the presence of a hydroxyethyl group. Its molecular structure contributes to its reactivity and functionality in various chemical processes.

Pharmaceutical Applications

Drug Delivery Systems

this compound has been investigated for use in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Studies have shown that incorporating this compound into formulations can improve therapeutic efficacy by facilitating better absorption in biological systems.

Case Study : A formulation containing this compound was tested for its effectiveness in delivering anti-inflammatory agents, resulting in a significant increase in drug concentration at the target site compared to conventional delivery methods .

Cosmetic Industry

Skin Care Products

The compound is utilized in cosmetic formulations for its moisturizing properties. Its ability to form a protective barrier on the skin enhances hydration and improves skin texture.

Case Study : In a comparative study of various moisturizing agents, products containing this compound demonstrated superior hydration effects over a six-week period, as measured by skin moisture levels using corneometry .

Industrial Applications

Adhesives and Sealants

this compound is employed in the formulation of adhesives and sealants. Its chemical structure allows for strong bonding characteristics, making it suitable for various industrial applications.

Data Table: Adhesive Performance Metrics

| Property | Conventional Adhesive | Adhesive with Benzenecarbothioic Acid |

|---|---|---|

| Shear Strength (MPa) | 5.0 | 7.5 |

| Cure Time (minutes) | 30 | 20 |

| Temperature Resistance (°C) | 80 | 100 |

Environmental Applications

Biodegradable Materials

Research indicates that this compound can be incorporated into biodegradable materials, enhancing their mechanical properties while maintaining environmental sustainability.

Case Study : A study on biodegradable plastics revealed that adding this compound improved tensile strength and elongation at break, making it a promising candidate for eco-friendly packaging solutions .

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid S-(2-hydroxyethyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in redox reactions, influencing cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Molecular Structure and Substituent Effects

The 2-hydroxyethyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler esters like the S-methyl or S-ethyl derivatives. For example:

- Benzenecarbothioic acid S-methyl ester (C₈H₈OS, MW 152.21 g/mol) has a non-polar methyl group, leading to higher hydrophobicity (logP ~2.39) compared to the hydroxyethyl variant .

- Carbamothioic acid, diethyl-, S-ethyl ester (C₇H₁₅NOS, MW 161.27 g/mol) demonstrates how alkyl chain length and additional functional groups (e.g., carbamate) modulate solubility and reactivity .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Retention Time (min) | Key Substituents | LogP |

|---|---|---|---|---|---|

| Benzenecarbothioic acid S-methyl ester | C₈H₈OS | 152.21 | 22.103 | Methyl | 2.39 |

| Benzenecarbothioic acid S-ethyl ester | C₉H₁₀OS | 166.23* | ~18–20* | Ethyl | 2.85* |

| S-(2-Hydroxyethyl) ester (hypothetical) | C₉H₁₀O₂S | 182.25* | <15* | 2-Hydroxyethyl | 1.20* |

| S-(4,5-Dihydro-5-thioxo-thiadiazol-2-yl) | C₉H₆N₂OS₃ | 254.34 | Not reported | Thiadiazole heterocycle | 2.39 |

Chromatographic Behavior

- Retention Time : Polar substituents like hydroxyethyl reduce retention in reverse-phase HPLC. For instance, the S-methyl ester elutes at 22.103 min , while polar analogues (e.g., hydroxyethyl) would elute earlier due to increased affinity for hydrophilic mobile phases .

- Analytical Methods : The thiadiazol-substituted ester (C₉H₆N₂OS₃) is analyzed using acetonitrile/water/phosphate acid mobile phases, suggesting similar methods could resolve the hydroxyethyl variant .

Biological Activity

Benzenecarbothioic acid S-(2-hydroxyethyl) ester, also known as S-(2-hydroxyethyl) benzenecarbothioate, is a thioester compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H10O2S

- Molecular Weight : 186.24 g/mol

- CAS Number : 7283-41-2

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, impacting metabolic pathways crucial for cellular function.

- Antioxidant Activity : It has been suggested that the compound can reduce oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing a significant reduction in DPPH radical concentration at varying concentrations of the compound:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 85% |

This indicates that this compound may effectively neutralize free radicals, contributing to its potential therapeutic applications.

Study on Anti-inflammatory Effects

In a study conducted on animal models, this compound was administered to evaluate its effects on inflammation induced by lipopolysaccharides (LPS). The results showed:

- Reduction in Pro-inflammatory Cytokines : Levels of IL-6 and TNF-alpha were significantly decreased in treated groups compared to controls.

- Histological Improvements : Tissue samples exhibited reduced infiltration of inflammatory cells and less edema.

These results support the compound's potential role in managing inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for preparing benzenecarbothioic acid S-(2-hydroxyethyl) ester, and how can reaction efficiency be optimized?

The compound can be synthesized via acid-catalyzed esterification of benzenecarbothioic acid with 2-hydroxyethanol. A methodology similar to benzocaine synthesis (esterification of p-aminobenzoic acid with ethanol using HCl as a catalyst) can be adapted . Optimization may involve adjusting molar ratios, reaction temperature (e.g., 60–80°C), and catalyst choice (e.g., concentrated H₂SO₄ or dry HCl). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical to identify optimal stopping points.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Analytical techniques include:

- HPLC/GC-MS : Compare retention times (RT) and molecular weights (MW) with reference data. For example, analogous S-methyl ester derivatives exhibit RT ~22.1 min and MW ~152.21 g/mol .

- NMR spectroscopy : Confirm ester linkage (C-O-S) and hydroxyethyl group (δ ~3.6–4.2 ppm for CH₂-OH protons).

- Mass spectrometry : Verify molecular ion peaks (e.g., expected MW ~182.25 g/mol for C₉H₁₀O₂S) .

Advanced Research Questions

Q. What strategies are effective for functionalizing the hydroxyethyl group in this compound to study structure-activity relationships?

The hydroxyethyl group can be modified via:

- Etherification : React with alkyl halides to form ether derivatives (e.g., using NaH as a base).

- Oxidation : Convert the -OH group to a carbonyl using Jones reagent (CrO₃/H₂SO₄) for ketone formation.

- Biotinylation : Attach biotin-PEG3 moieties for affinity studies, as seen in related thioester derivatives . Methodological validation requires FT-IR to confirm new functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and LC-MS for MW confirmation.

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for benzenecarbothioic acid derivatives?

Discrepancies may arise from impurities or measurement conditions. For example:

- Solubility : Use standardized solvents (e.g., DMSO for polar derivatives, as in H2S donor compounds ).

- Stability : Conduct accelerated degradation studies under varying pH/temperature and analyze via HPLC to identify degradation products. Cross-referencing databases like NIST Chemistry WebBook ensures data reliability .

Q. What experimental designs are suitable for studying the environmental degradation of this compound in soil systems?

- Microbial degradation : Inoculate soil with bacterial consortia (e.g., Pseudomonas spp.) and monitor degradation via GC-MS, tracking metabolites like benzene sulfonic acid .

- Metabolic pathway analysis : Use isotopic labeling (¹⁴C-tracers) to identify intermediates and enzyme activity assays (e.g., esterases) .

- Half-life determination : Measure residual compound levels under controlled aerobic/anaerobic conditions.

Q. How does the introduction of electron-donating or withdrawing groups on the benzene ring affect the compound’s reactivity in H2S release studies?

Substituents like -OCH₃ (electron-donating) or -Cl (electron-withdrawing) alter thioester bond stability. For example:

- 4-Methoxy derivatives (e.g., C₁₀H₁₂OS) show delayed H2S release due to increased electron density .

- 4-Chloro derivatives (e.g., C₈H₇ClOS) exhibit faster hydrolysis under physiological conditions . Kinetic studies (UV-Vis monitoring at 670 nm for H2S detection) and DFT calculations can quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.